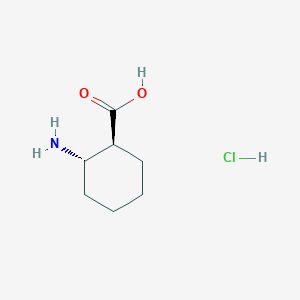
3-(Phenylamino)inden-1-one
Vue d'ensemble
Description
3-(Phenylamino)inden-1-one is a synthetic organic compound with the molecular formula C15H11NO . It has a molecular weight of 221.25 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of six new indeno [3,2-b]pyridine derivatives via reactions of 1-phenylamino-3-indenone with cyano olefins .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques such as FT-IR, 1H NMR, mass spectrometry, and elemental analysis . The optimized structures and the distribution of the frontier molecular orbital were obtained using density functional theory (DFT) at B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of the Mannich reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.25 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Mécanisme D'action
3-(Phenylamino)inden-1-one inhibits the activity of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell growth and survival signaling pathways. Inhibition of PI3K signaling leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. It has also been shown to inhibit the replication of hepatitis C virus, suggesting potential antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Phenylamino)inden-1-one in lab experiments is its potency as a PI3K inhibitor. This allows for the use of lower concentrations of the compound, reducing the potential for off-target effects. However, the complex synthesis process and limited availability of the compound may present limitations for some experiments.
Orientations Futures
There are several future directions for research on 3-(Phenylamino)inden-1-one. One area of interest is the development of more potent and selective PI3K inhibitors. Another area is the exploration of combination therapies, in which this compound is used in conjunction with other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound, which may reveal additional therapeutic applications.
Applications De Recherche Scientifique
3-(Phenylamino)inden-1-one has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of PI3K, a key enzyme involved in cell growth and survival signaling pathways. Dysregulation of PI3K signaling is a common feature of many types of cancer, making PI3K inhibitors an attractive therapeutic approach. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, prostate, and lung cancer.
Safety and Hazards
Propriétés
IUPAC Name |
3-anilinoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(12-8-4-5-9-13(12)15)16-11-6-2-1-3-7-11/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOWZSHMUMIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306225 | |
| Record name | 3-(Phenylamino)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24715-41-1 | |
| Record name | 3-(Phenylamino)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24715-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylamino)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




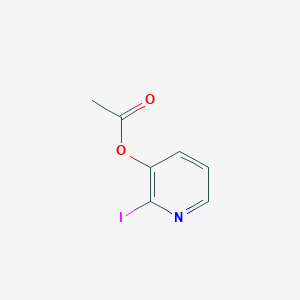
![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)
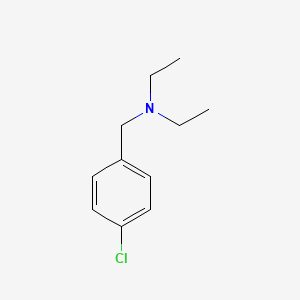
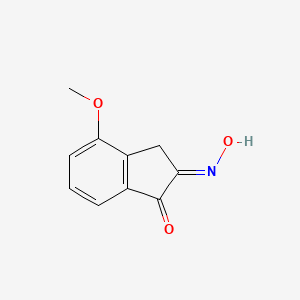

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)
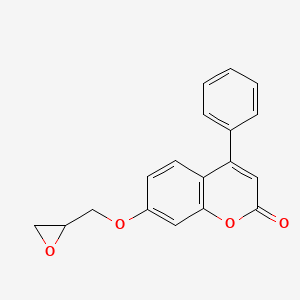

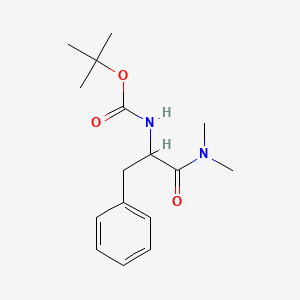

![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)
![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)
